AC3-I, myristoylated

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

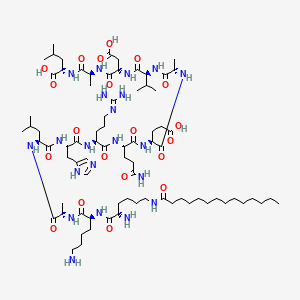

Structure

2D Structure

Properties

Molecular Formula |

C78H137N21O20 |

|---|---|

Molecular Weight |

1689.1 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-6-(tetradecanoylamino)hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C78H137N21O20/c1-11-12-13-14-15-16-17-18-19-20-21-30-61(101)85-36-25-23-27-51(80)68(109)91-52(28-22-24-35-79)69(110)88-47(8)65(106)95-56(38-44(2)3)74(115)96-57(40-50-42-84-43-87-50)75(116)92-53(29-26-37-86-78(82)83)71(112)93-54(31-33-60(81)100)72(113)94-55(32-34-62(102)103)70(111)89-49(10)67(108)99-64(46(6)7)76(117)97-58(41-63(104)105)73(114)90-48(9)66(107)98-59(77(118)119)39-45(4)5/h42-49,51-59,64H,11-41,79-80H2,1-10H3,(H2,81,100)(H,84,87)(H,85,101)(H,88,110)(H,89,111)(H,90,114)(H,91,109)(H,92,116)(H,93,112)(H,94,113)(H,95,106)(H,96,115)(H,97,117)(H,98,107)(H,99,108)(H,102,103)(H,104,105)(H,118,119)(H4,82,83,86)/t47-,48-,49-,51-,52-,53-,54-,55-,56-,57-,58-,59-,64-/m0/s1 |

InChI Key |

NXFHGWBBQUSFOY-WPBOGAMHSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)N |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Myristoylated AC3-I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoylated AC3-I is a potent and cell-permeable inhibitory peptide that serves as a critical tool for investigating the physiological and pathological roles of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). Contrary to what its name might suggest, AC3-I is not an inhibitor of adenylyl cyclase 3. Instead, it is a highly specific pseudosubstrate inhibitor of CaMKII. The "AC3-I" designation is derived from its origin as a modified version of Autocamtide-3, a known substrate for CaMKII, with the "I" signifying its inhibitory nature. The addition of a myristoyl group to its N-terminus enhances its lipophilicity, facilitating its passage across cell membranes and enabling its use in living cells and in vivo studies. This guide provides a comprehensive overview of the mechanism of action of myristoylated AC3-I, its molecular interactions, and its effects on downstream signaling pathways.

Core Mechanism of Action: Pseudosubstrate Inhibition of CaMKII

The primary mechanism by which myristoylated AC3-I exerts its effect is through the competitive inhibition of CaMKII via a pseudosubstrate mechanism.[1][2] CaMKII is a serine/threonine kinase that plays a crucial role in a vast array of cellular processes, including synaptic plasticity, gene expression, and calcium homeostasis. Its activity is tightly regulated by the binding of a calcium-calmodulin (Ca2+/CaM) complex.

AC3-I is designed to mimic the substrate of CaMKII but lacks the phosphorylatable threonine residue, which is substituted with an alanine.[3][4] This substitution allows AC3-I to bind to the active site of CaMKII with high affinity, effectively competing with and blocking the binding of endogenous substrates. By occupying the active site, myristoylated AC3-I prevents the transfer of a phosphate group from ATP to the target proteins, thereby inhibiting the kinase activity of CaMKII.

The Role of Myristoylation

Myristoylation is a post-translational modification that involves the covalent attachment of myristic acid, a 14-carbon saturated fatty acid, to the N-terminal glycine of a protein.[2] In the context of AC3-I, this lipid modification is synthetically added to the peptide to drastically increase its hydrophobicity. This enhanced lipophilicity allows the peptide to passively diffuse across the lipid bilayer of the cell membrane, a feat that the unmodified, highly charged peptide cannot achieve on its own. While the primary role of myristoylation is to enhance cell permeability, it is important to note that this modification can also influence the peptide's interaction with the kinase and other cellular components.

Quantitative Data

While extensive research has been conducted on AC3-I and its myristoylated form, specific quantitative data such as IC50 and Ki values can vary depending on the experimental conditions, including the specific CaMKII isoform and the assay used. The available data is summarized below:

| Parameter | Value | Target | Comments |

| IC50 (non-myristoylated AC3-I) | ~3 µM | CaMKII | This value is for the non-myristoylated form of the peptide.[5] The myristoylated form is expected to have a similar or slightly altered affinity for the kinase itself, with its primary advantage being cell permeability. |

| Selectivity | Inhibits CaMKII and Protein Kinase D (PKD) | CaMKII, PKD | AC3-I has been shown to inhibit PKD in addition to CaMKII, which should be considered when interpreting experimental results.[6] |

Signaling Pathways and Experimental Workflows

CaMKII Signaling Pathway

The inhibition of CaMKII by myristoylated AC3-I has profound effects on numerous downstream signaling cascades. CaMKII is a central node in cellular signaling, and its inactivation can impact a wide range of cellular functions. The following diagram illustrates a simplified overview of the CaMKII signaling pathway and the point of intervention by myristoylated AC3-I.

Caption: Inhibition of the CaMKII signaling pathway by myristoylated AC3-I.

Experimental Workflow: In Vitro CaMKII Inhibition Assay

This workflow outlines the key steps in determining the inhibitory potential of myristoylated AC3-I on CaMKII activity in a controlled in vitro setting.

Caption: Workflow for an in vitro CaMKII inhibition assay.

Experimental Workflow: Assessing Cell Permeability

This workflow illustrates a common method to verify the cell permeability of myristoylated AC3-I.

Caption: Workflow for assessing cell permeability of myristoylated peptides.

Detailed Experimental Protocols

In Vitro CaMKII Kinase Activity Assay

Objective: To determine the inhibitory effect of myristoylated AC3-I on the kinase activity of purified CaMKII.

Materials:

-

Purified, active CaMKII enzyme

-

Myristoylated AC3-I peptide (stock solution in a suitable solvent, e.g., DMSO)

-

CaMKII substrate peptide (e.g., Autocamtide-2)

-

Calcium Chloride (CaCl2)

-

Calmodulin (CaM)

-

Adenosine Triphosphate (ATP), including a radiolabeled version (γ-³²P-ATP)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

Stop solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare a master mix containing the kinase reaction buffer, CaCl2, and Calmodulin to pre-activate the CaMKII.

-

Add the purified CaMKII enzyme to the master mix and incubate for 10 minutes on ice.

-

In separate reaction tubes, add varying concentrations of myristoylated AC3-I or vehicle control (DMSO).

-

Add the CaMKII substrate peptide to each tube.

-

Add the CaMKII/CaM mixture to each tube to initiate the pre-incubation with the inhibitor.

-

To start the kinase reaction, add the ATP solution (containing γ-³²P-ATP) to each tube.

-

Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto the P81 phosphocellulose paper.

-

Wash the P81 papers extensively with phosphoric acid to remove unincorporated γ-³²P-ATP.

-

Air dry the papers and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of myristoylated AC3-I relative to the vehicle control and determine the IC50 value by plotting the data and fitting to a dose-response curve.

Cell-Based Assay for CaMKII Inhibition

Objective: To assess the ability of myristoylated AC3-I to inhibit CaMKII activity within intact cells.

Materials:

-

Cultured cells known to have robust CaMKII activity (e.g., primary neurons, cardiomyocytes, or a suitable cell line)

-

Myristoylated AC3-I

-

A known agonist that activates CaMKII in the chosen cell type (e.g., glutamate for neurons, phenylephrine for cardiomyocytes)

-

Cell lysis buffer

-

Phospho-specific antibody against a known CaMKII substrate (e.g., phospho-Phospholamban (Thr17) for cardiomyocytes, phospho-GluA1 (Ser831) for neurons)

-

Total protein antibody for the same substrate

-

Secondary antibodies conjugated to HRP or a fluorescent dye

-

Western blotting equipment and reagents

Procedure:

-

Plate cells and allow them to adhere and grow to the desired confluency.

-

Pre-treat the cells with varying concentrations of myristoylated AC3-I or vehicle control for a sufficient time to allow for cell penetration (e.g., 30-60 minutes).

-

Stimulate the cells with the appropriate agonist for a short period to induce CaMKII activation (e.g., 1-5 minutes).

-

Immediately wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Determine the total protein concentration of each lysate.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.

-

Probe the membrane with the phospho-specific antibody for the CaMKII substrate, followed by the appropriate secondary antibody.

-

Detect the signal using a chemiluminescence or fluorescence imaging system.

-

Strip the membrane and re-probe with the antibody against the total protein for the substrate to ensure equal loading.

-

Quantify the band intensities and express the level of substrate phosphorylation as a ratio of the phosphorylated protein to the total protein.

-

Compare the phosphorylation levels in the myristoylated AC3-I-treated cells to the control cells to determine the extent of inhibition.

Conclusion

Myristoylated AC3-I is an invaluable tool for the study of CaMKII-mediated signaling. Its mechanism of action as a pseudosubstrate inhibitor allows for the specific targeting of CaMKII activity, while its myristoylation ensures its efficacy in cellular and in vivo models. A thorough understanding of its mechanism, quantitative properties, and the downstream pathways it affects is essential for the design and interpretation of experiments aimed at elucidating the multifaceted roles of CaMKII in health and disease. Researchers and drug development professionals can leverage this knowledge to explore new therapeutic strategies targeting CaMKII-dependent pathologies.

References

- 1. researchgate.net [researchgate.net]

- 2. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Autocamtide-3 Derived Inhibitory Peptide(AC3-I); CaMKII Inhibitor, myristoylated - 1 mg [anaspec.com]

- 5. jneurosci.org [jneurosci.org]

- 6. researchgate.net [researchgate.net]

The Pivotal Role of Myristoylated Gαi in the Inhibition of Adenylyl Cyclase 3: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth examination of the function and regulatory mechanisms of myristoylated inhibitory G protein alpha subunits (Gαi) in the context of Adenylyl Cyclase 3 (AC3) signaling. It details the critical role of N-myristoylation in mediating the inhibition of AC3 and offers comprehensive experimental protocols for studying these interactions.

Executive Summary

Adenylyl Cyclase 3 (AC3) is a key enzyme in cellular signaling, responsible for the synthesis of the second messenger cyclic AMP (cAMP). Its activity is tightly regulated, in part, by heterotrimeric G proteins. The inhibitory G protein alpha subunit, Gαi, serves as a crucial negative regulator of AC3. A post-translational modification, N-myristoylation, which involves the covalent attachment of a 14-carbon fatty acid (myristate) to the N-terminal glycine of Gαi, is indispensable for this inhibitory function. This modification acts as a hydrophobic anchor, tethering Gαi to the plasma membrane and facilitating its interaction with AC3. This document elucidates the molecular mechanisms of this regulation, presents quantitative data, details experimental methodologies to investigate these processes, and provides visual representations of the involved signaling pathways and workflows.

The Function of Myristoylated Gαi in AC3 Inhibition

N-myristoylation is a critical lipid modification that dictates the subcellular localization and function of many signaling proteins, including the Gαi subunit.[1] This irreversible attachment of myristate to the N-terminal glycine is catalyzed by N-myristoyltransferase (NMT).[2] For Gαi, this modification is essential for its association with the inner leaflet of the plasma membrane.[1]

The inhibitory control of AC3 by Gαi is a cornerstone of many signal transduction pathways initiated by G-protein coupled receptors (GPCRs). Upon activation by an agonist-bound GPCR, the heterotrimeric G protein dissociates into its Gαi-GTP and Gβγ subunits. The myristoylated Gαi-GTP subunit is then free to interact with and inhibit AC3, thereby reducing the production of cAMP.[3] Molecular dynamics simulations and experimental evidence have shown that this myristoyl group is not merely a passive membrane anchor; it plays a direct role in the inhibitory mechanism, potentially by correctly orienting the Gαi protein for an effective interaction with AC3.[4][5] It has been demonstrated that non-myristoylated Gαi fails to inhibit adenylyl cyclase, underscoring the absolute requirement of this lipid modification for its inhibitory function.[3][5]

The interaction between myristoylated Gαi and AC3 is a key event in cellular signaling, and its dysregulation is implicated in various pathological conditions. Understanding the nuances of this interaction is therefore of significant therapeutic interest.

Quantitative Data on AC3 Inhibition

While the qualitative role of myristoylated Gαi in inhibiting adenylyl cyclases is well-established, precise quantitative data, such as IC50 or Kd values, for the specific interaction with AC3 are not extensively documented in the literature. However, studies on the inhibition of adenylyl cyclase isoforms by purified Gαi subunits have provided valuable insights.

It has been observed that the concentration of myristoylated Gαi required to inhibit adenylyl cyclase in vitro is concentration-dependent.[3] Notably, these concentrations are reported to be substantially higher than what might be considered physiologically relevant in solution-based assays, suggesting that the membrane environment and the colocalization of the interacting partners play a crucial role in enhancing the efficiency of this interaction in vivo.[6]

| Parameter | Value/Observation | Isoform Context | Reference |

| Gαi Concentration for Inhibition | Concentration-dependent | General Adenylyl Cyclases | [3] |

| Myristoylation Requirement | Absolute requirement for inhibition | General Adenylyl Cyclases | [3][5] |

| Physiological Concentration Context | Required concentrations in vitro are high | General Adenylyl Cyclases | [6] |

Table 1: Summary of Quantitative Insights into Adenylyl Cyclase Inhibition by Myristoylated Gαi.

Signaling Pathway of AC3 Inhibition by Myristoylated Gαi

The canonical pathway for AC3 inhibition by myristoylated Gαi is initiated by the activation of an inhibitory GPCR. The following diagram illustrates the sequence of events:

Experimental Protocols

Detection of Protein N-Myristoylation

This protocol describes the metabolic labeling of proteins with an azidomyristate analog followed by detection via click chemistry.[7]

5.1.1 Materials

-

Cell culture medium (e.g., RPMI) without FBS, supplemented with 1.0% fatty acid-free BSA

-

Azidomyristate (12-azidododecanoic acid)

-

2-hydroxymyristic acid (HMA), an NMT inhibitor

-

Staurosporine (STS) and Cycloheximide (CHX) for apoptosis induction (for post-translational studies)

-

Hypotonic lysis buffer

-

Phosphine-biotin or phosphine-FLAG for click chemistry

-

Streptavidin-HRP or anti-FLAG antibody

-

SDS-PAGE and Western blotting reagents

5.1.2 Procedure

-

Culture cells (e.g., Jurkat T cells) to the desired density.

-

Incubate ~1.0 x 10^7 cells for 1 hour at 37°C in RPMI with 1.0% fatty acid-free BSA. For a negative control, pre-incubate a sample with 1 mM HMA.

-

Add 40 µM azidomyristate to the cells and incubate for 3 hours.

-

(Optional for post-translational myristoylation) Induce apoptosis with 2.5 µM STS and 5 µg/mL CHX for 4 hours.

-

Harvest cells and perform hypotonic lysis.

-

Separate the postnuclear supernatant into cytosolic and membrane fractions by ultracentrifugation.

-

Precipitate proteins from each fraction with acetone.

-

Resuspend the protein pellet in reaction buffer and add 250 µM phosphine-biotin.

-

Incubate to allow for the click reaction (Staudinger ligation).

-

Analyze the reaction products by SDS-PAGE and Western blotting, detecting the biotinylated proteins with streptavidin-HRP.

Adenylyl Cyclase Activity Assay ([α-32P]ATP-based)

This protocol is a classic method for measuring AC activity by quantifying the conversion of [α-32P]ATP to [32P]cAMP.

5.2.1 Materials

-

[α-32P]ATP

-

ATP, unlabeled

-

Tris-HCl buffer

-

MgCl2

-

cAMP, unlabeled

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Dowex and alumina columns

-

Scintillation fluid and counter

5.2.2 Procedure

-

Prepare membrane fractions from cells or tissues of interest.

-

Set up the reaction mixture containing Tris-HCl, MgCl2, IBMX, and unlabeled ATP.

-

Add the membrane preparation to the reaction mixture.

-

To measure Gαi-mediated inhibition, add purified, activated myristoylated Gαi to the reaction.

-

Initiate the reaction by adding [α-32P]ATP.

-

Incubate at 37°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing SDS and unlabeled ATP).

-

Separate [32P]cAMP from unreacted [α-32P]ATP and other phosphorylated compounds using sequential Dowex and alumina column chromatography.

-

Elute the [32P]cAMP into scintillation vials.

-

Quantify the amount of [32P]cAMP using a scintillation counter.

Co-Immunoprecipitation of Myristoylated Gαi and AC3

This protocol is designed to verify the interaction between myristoylated Gαi and AC3 in a cellular context.

5.3.1 Materials

-

Cells expressing tagged versions of Gαi and/or AC3

-

Co-IP lysis buffer (e.g., containing a non-ionic detergent like NP-40 or Triton X-100)

-

Antibody specific to the tag on the "bait" protein (e.g., anti-FLAG for FLAG-tagged Gαi)

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

-

Antibody specific to the "prey" protein (e.g., anti-AC3)

5.3.2 Procedure

-

Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Pre-clear the lysate by incubating with Protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the antibody against the bait protein overnight at 4°C.

-

Add Protein A/G magnetic beads to capture the antibody-antigen complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.

-

Analyze the eluate by SDS-PAGE and Western blotting, probing with an antibody against the prey protein to confirm its presence in the immunoprecipitated complex.

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the role of myristoylated Gαi on AC3 function.

Conclusion

The N-myristoylation of Gαi is a fundamental requirement for its inhibitory action on Adenylyl Cyclase 3. This lipid modification ensures the proper membrane localization and facilitates the protein-protein interactions necessary for the negative regulation of cAMP signaling pathways. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive toolkit for researchers and drug development professionals to further investigate this critical cellular process. A deeper understanding of the quantitative and kinetic aspects of this interaction will be pivotal for the development of novel therapeutics targeting GPCR signaling pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Structural Basis of the Interaction of the G Proteins, Gαi1, Gβ1γ2 and Gαi1β1γ2, with Membrane Microdomains and Their Relationship to Cell Localization and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. a1 receptor agonist: Topics by Science.gov [science.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Myristoylated AC3-I as a CaMKII Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of myristoylated AC3-I, a crucial tool for the targeted inhibition of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). We will explore its mechanism of action, inhibitory properties, and detailed experimental protocols for its application, offering a comprehensive resource for researchers investigating CaMKII-dependent signaling pathways.

Introduction to CaMKII and Peptide-Based Inhibition

Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) is a multifunctional serine/threonine kinase that acts as a critical decoder of intracellular calcium signals.[1] Its activity is implicated in a vast array of cellular processes, particularly in synaptic plasticity, cardiac function, and gene expression.[2][3] Given its central role, the development of specific inhibitors is essential for dissecting its physiological functions and exploring its potential as a therapeutic target.[2]

AC3-I (Autocamtide-3 Derived Inhibitory Peptide) is a synthetic peptide inhibitor designed based on the autoinhibitory domain of CaMKII.[4] To overcome the challenge of delivering this inherently membrane-impermeable peptide into living cells, a myristoyl group—a 14-carbon saturated fatty acid—is covalently attached to its N-terminus. This lipid modification facilitates passive diffusion across the plasma membrane and can promote membrane localization, making myristoylated AC3-I (myr-AC3-I) an effective tool for studying CaMKII in intact cellular systems.[5][6]

Mechanism of Action: A Pseudosubstrate Approach

AC3-I functions as a highly specific pseudosubstrate inhibitor.[7] It is derived from the sequence of a CaMKII substrate peptide, Autocamtide-3, but with a critical substitution: the phosphorylatable threonine residue is replaced with an alanine.[8] This single amino acid change allows the peptide to occupy the substrate-binding site of the CaMKII catalytic domain without being phosphorylated, effectively blocking the kinase from accessing its native substrates.[8][9]

The inhibition is competitive with respect to peptide substrates that bind to the same site.[9] The myristoylation modification itself does not directly participate in the inhibitory action at the catalytic site but is crucial for achieving intracellular activity.[6]

Quantitative Data and Selectivity

| Inhibitor | Modification | Target | IC₅₀ | Selectivity Notes |

| AC3-I | None | CaMKII | ~3-5 µM[8] | Selective over PKC (IC₅₀ > 500 µM) and PKA.[4][8] |

| AIP | None | CaMKII | 40 nM[10] | Highly selective over PKA, PKC, and CaMKIV (IC₅₀ > 10 µM).[9] |

| myr-AIP | Myristoylated | CaMKII | 40 nM (in vitro)[10] | Cell-permeable version of AIP.[5][6] |

Critical Note on Selectivity: While AC3-I is highly selective for CaMKII against other calmodulin-dependent kinases like CaMKIV and classic kinases like PKA and PKC, it has been shown to inhibit Protein Kinase D (PKD) with similar efficacy.[4][7] This off-target effect must be considered when interpreting data from experiments using AC3-I.[7] A control peptide, AC3-C, can be used to help distinguish CaMKII-specific effects.[4]

Experimental Protocols

Synthesis and Purification of Myristoylated AC3-I

Myristoylated peptides are typically synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The myristoyl group is introduced at the N-terminus of the peptide chain.

Objective: To synthesize N-terminally myristoylated AC3-I (Sequence: Myr-KKALHRQEAVDAL).

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin

-

Myristic acid

-

HBTU/HOBt or similar coupling reagents

-

Piperidine solution (20% in DMF)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Diethyl ether

-

Acetonitrile (ACN) and water (HPLC grade)

-

Preparative Reverse-Phase HPLC system with a C18 column

-

Mass spectrometer (for verification)

Methodology:

-

Resin Preparation: Swell Rink Amide resin in DMF.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

-

Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids corresponding to the AC3-I sequence (from C-terminus to N-terminus) using a coupling agent like HBTU.

-

N-Terminal Myristoylation: After coupling the final amino acid (Lysine) and removing its Fmoc group, couple myristic acid to the free N-terminal amine. This is performed using the same coupling chemistry as for amino acids.

-

Cleavage and Deprotection: Once synthesis is complete, wash the resin thoroughly with DCM and dry it. Cleave the peptide from the resin and remove side-chain protecting groups simultaneously using a TFA cleavage cocktail for 2-3 hours.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and decant the ether. Purify the crude peptide using preparative RP-HPLC with a water/ACN gradient.

-

Verification: Collect fractions and verify the mass of the purified peptide using mass spectrometry. Lyophilize the pure fractions to obtain a white powder.

-

Storage: Store the lyophilized peptide at -20°C or -80°C. For experiments, create stock solutions in a suitable solvent like DMSO or water and store as aliquots.

In Vitro CaMKII Kinase Activity Assay (Radiometric)

This protocol describes a standard method to measure CaMKII activity and its inhibition by myr-AC3-I in vitro using a radioactive phosphate donor.

Objective: To determine the IC₅₀ of myr-AC3-I for CaMKII.

Materials:

-

Purified, active CaMKII enzyme

-

Myristoylated AC3-I

-

CaMKII substrate peptide (e.g., Autocamtide-2 (AC2) or Syntide-2)

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM MgCl₂)

-

Calmodulin (CaM)

-

CaCl₂

-

[γ-³²P]ATP (specific activity ~3000 Ci/mmol)

-

P81 phosphocellulose paper

-

Phosphoric acid (75 mM) for washing

-

Scintillation counter and vials

Methodology:

-

Prepare Master Mix: On ice, prepare a master mix containing kinase buffer, CaCl₂, CaM, and the CaMKII substrate peptide (e.g., 50 µM AC2).

-

Set Up Reactions: Aliquot the master mix into reaction tubes. Add varying concentrations of myr-AC3-I to each tube. Include a "no inhibitor" control (vehicle only) and a "no enzyme" background control.

-

Add Enzyme: Add the purified CaMKII enzyme to all tubes except the background control. Pre-incubate for 5 minutes on ice.

-

Initiate Reaction: Transfer tubes to a 30°C water bath. Start the kinase reaction by adding [γ-³²P]ATP (final concentration ~100 µM).

-

Incubate: Allow the reaction to proceed for a set time within the linear range of the assay (typically 3-10 minutes).

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square. The paper will bind the phosphorylated peptide substrate.

-

Wash: Immediately place the P81 papers in a large beaker of 75 mM phosphoric acid. Wash several times with fresh phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify: Place the washed P81 papers into scintillation vials and measure the incorporated radioactivity (³²P) using a scintillation counter.

-

Data Analysis: Subtract the background counts (no enzyme) from all other readings. Normalize the data to the "no inhibitor" control (100% activity). Plot the % activity versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀.

Cellular Assay for CaMKII Inhibition

This protocol provides a general framework for treating cultured cells with myr-AC3-I and assessing its effect on a downstream signaling event via Western Blot.

Objective: To determine if myr-AC3-I can block CaMKII-dependent phosphorylation of a target protein (e.g., Phospholamban at Thr17 in cardiomyocytes) in cultured cells.

Materials:

-

Cultured cells known to have a CaMKII-dependent signaling pathway (e.g., primary neurons, cardiomyocytes)

-

Myristoylated AC3-I and a control peptide (e.g., myristoylated AC3-C)

-

Cell culture medium and serum

-

A stimulus to activate CaMKII (e.g., KCl for depolarization, isoproterenol)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

-

Primary antibodies: anti-phospho-target, anti-total-target, anti-loading control (e.g., GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL) and imaging system

Methodology:

-

Cell Culture: Plate cells and grow to the desired confluency.

-

Pre-incubation with Inhibitor: Replace the medium with serum-free medium containing the desired concentration of myr-AC3-I or the control peptide (e.g., 1-10 µM). Incubate for 30-60 minutes to allow for cell penetration.

-

Stimulation: Add the CaMKII-activating stimulus to the medium and incubate for the appropriate time (e.g., 5-15 minutes). Include an unstimulated control group.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing inhibitors.

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE.

-

Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% BSA or milk in TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe for the total target protein and a loading control to ensure equal loading.

-

Quantify band intensities. Normalize the phospho-protein signal to the total protein signal.

-

Compare the normalized signal between control, stimulated, and inhibitor-treated groups to determine if myr-AC3-I blocked the stimulus-induced phosphorylation.

-

Summary and Conclusion

Myristoylated AC3-I is a powerful and widely used cell-permeable peptide for the acute inhibition of CaMKII. Its design as a pseudosubstrate confers high specificity, though researchers must remain vigilant about its potential off-target inhibition of PKD. By understanding its mechanism, potency, and proper experimental application, scientists can effectively leverage myr-AC3-I to elucidate the complex roles of CaMKII in health and disease. The detailed protocols provided in this guide serve as a starting point for the rigorous investigation of CaMKII-mediated cellular functions.

References

- 1. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calmodulin kinase II inhibition enhances ischemic preconditioning by augmenting ATP-sensitive K+ current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Autocamtide-2-Related Inhibitory Peptide (AIP); CaMKII Inhibitor, myristoylated - 1 mg [anaspec.com]

- 5. Autocamtide-2-related inhibitory peptide, myristoylated | TargetMol [targetmol.com]

- 6. researchgate.net [researchgate.net]

- 7. jneurosci.org [jneurosci.org]

- 8. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Autocamtide-2-related inhibitory peptide, myristoylated - MedChem Express [bioscience.co.uk]

An In-depth Technical Guide on AC3-I: A Myristoylated Peptide Inhibitor of Adenylyl Cyclase 3

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific molecule "AC3-I" as a myristoylated inhibitor of Adenylyl Cyclase 3 (AC3) is not a widely characterized or commercially available entity at the time of this writing. This guide, therefore, presents a detailed analysis of a hypothetical myristoylated peptide inhibitor, herein referred to as AC3-I, to illustrate the core scientific principles, experimental methodologies, and potential therapeutic implications of such a molecule. The data and specific protocols are representative examples based on established biochemical and cell biology techniques.

Introduction

Adenylyl cyclase type 3 (AC3) is a key enzyme in signal transduction pathways, responsible for the synthesis of the second messenger cyclic AMP (cAMP) from ATP.[1] AC3 is a membrane-bound protein with significant roles in various physiological processes, including olfaction, neuronal signaling, and energy metabolism.[1][2][3] Its dysregulation has been implicated in several pathological conditions, making it an attractive target for therapeutic intervention.[1][2]

This technical guide provides a comprehensive overview of a hypothetical myristoylated peptide inhibitor of AC3, termed AC3-I. Myristoylation is a lipid modification where a myristoyl group, derived from myristic acid, is attached to the N-terminal glycine of a protein.[4][5] This modification is crucial for membrane targeting, protein-protein interactions, and signal transduction.[6][7][8] By designing a peptide inhibitor of AC3 and engineering it for myristoylation, we can create a molecule with enhanced membrane association and potentially improved inhibitory potency and specificity.

This document will delve into the myristoylated structure of our hypothetical AC3-I, its chemical properties, and the signaling pathways it modulates. Detailed experimental protocols for its characterization and mandatory visualizations to illustrate key concepts are provided for the intended audience of researchers, scientists, and drug development professionals.

Myristoylated Structure and Chemical Properties of AC3-I

Hypothesized Structure of AC3-I

For the purpose of this guide, we will define AC3-I as a 14-amino acid peptide with the following sequence:

Myristoyl-Gly-Cys-Ser-Lys-Leu-Gly-Ala-Val-Arg-Arg-Leu-Val-Ala-Cys

This sequence is designed with several key features:

-

N-terminal Glycine: A prerequisite for co-translational myristoylation by N-myristoyltransferase (NMT).[9]

-

Hydrophobic and Charged Residues: A mix of hydrophobic (Leu, Val, Ala) and charged (Lys, Arg) amino acids to facilitate potential interactions with both the lipid bilayer and the cytoplasmic domains of AC3.

-

Cysteine Residues: Included to offer potential sites for other modifications or for creating cyclic variants to enhance stability and affinity.

The myristoyl group is a C14 saturated fatty acid attached via an amide bond to the N-terminal glycine. This lipid modification significantly increases the hydrophobicity of the peptide, promoting its association with cellular membranes where its target, AC3, resides.[6]

Chemical Properties of Myristoylated AC3-I

The introduction of the myristoyl group dramatically alters the physicochemical properties of the peptide.

| Property | Unmodified Peptide | Myristoylated AC3-I |

| Molecular Weight | ~1450 Da | ~1660 Da |

| Solubility | High in aqueous buffers | Poor in aqueous buffers, soluble in organic solvents or detergent solutions |

| Isoelectric Point (pI) | Basic (due to Lys and Arg residues) | Basic |

| Membrane Affinity | Low | High |

| LogP (calculated) | Negative | Positive |

AC3 Signaling Pathway and Mechanism of Inhibition

AC3 is typically activated by G-protein coupled receptors (GPCRs) via the Gαs subunit, leading to an increase in intracellular cAMP.[1][2] This cAMP then activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (EPAC).

AC3-I is hypothesized to act as a competitive or non-competitive inhibitor of AC3. Its myristoyl group anchors it to the plasma membrane in proximity to AC3. The peptide portion then interacts with AC3, potentially at the Gαs binding site or an allosteric site, thereby preventing the conformational changes necessary for ATP conversion to cAMP.

Quantitative Data

The following table summarizes hypothetical quantitative data for AC3-I, which would be determined through the experimental protocols outlined in the subsequent section.

| Parameter | Value | Method |

| IC50 (AC3) | 50 nM | In vitro adenylyl cyclase activity assay |

| Ki (AC3) | 25 nM | Kinetic analysis of adenylyl cyclase inhibition |

| Binding Affinity (KD) | 100 nM | Surface Plasmon Resonance (SPR) |

| Cellular Potency (EC50) | 200 nM | Whole-cell cAMP accumulation assay |

| Membrane Partition Coefficient | 1.5 x 104 | Liposome partitioning assay |

Experimental Protocols

Synthesis and Purification of Myristoylated AC3-I

This protocol describes a method for producing myristoylated AC3-I using a bacterial co-expression system.

Objective: To express and purify myristoylated AC3-I.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the gene for AC3-I peptide with an N-terminal His-tag (pET vector)

-

Expression vector for N-myristoyltransferase (NMT)

-

Myristic acid

-

Luria-Bertani (LB) media

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Ni-NTA affinity chromatography column

-

Hydrophobic Interaction Chromatography (HIC) column (e.g., Phenyl Sepharose)

-

Mass spectrometer

Methodology:

-

Co-transform the E. coli expression strain with the AC3-I and NMT expression vectors.

-

Grow the transformed cells in LB media supplemented with appropriate antibiotics at 37°C to an OD600 of 0.6-0.8.

-

Supplement the culture with 50 µM myristic acid.

-

Induce protein expression by adding 0.5 mM IPTG and incubate for 16-18 hours at 18°C.

-

Harvest the cells by centrifugation and lyse them by sonication.

-

Clarify the lysate by centrifugation.

-

Purify the His-tagged AC3-I from the supernatant using a Ni-NTA affinity column.

-

Separate the myristoylated AC3-I from the non-myristoylated form using a HIC column. The myristoylated peptide will bind more strongly and elute at a lower salt concentration.[10]

-

Confirm the identity and myristoylation of the purified protein by mass spectrometry. The myristoylated peptide will have a mass increase of approximately 210 Da.[10]

In Vitro Adenylyl Cyclase Inhibition Assay

This protocol details how to measure the inhibitory effect of AC3-I on AC3 activity in isolated cell membranes.[11][12][13]

Objective: To determine the IC50 of AC3-I for AC3.

Materials:

-

Cell line overexpressing AC3 (e.g., HEK293-AC3)

-

Membrane preparation buffer (e.g., Tris-HCl, MgCl2, EDTA)

-

Adenylyl cyclase assay buffer (containing ATP, [α-32P]ATP, cAMP, and a phosphodiesterase inhibitor like IBMX)

-

Purified, activated Gαs protein or forskolin to stimulate AC3 activity

-

Myristoylated AC3-I at various concentrations

-

Dowex and alumina columns for separating [32P]cAMP

-

Scintillation counter

Methodology:

-

Prepare membranes from HEK293-AC3 cells.

-

In a reaction tube, combine the cell membranes, assay buffer, and the AC3 stimulator (Gαs or forskolin).

-

Add varying concentrations of AC3-I to the reaction tubes.

-

Initiate the reaction by adding the ATP/[α-32P]ATP mix and incubate at 30°C for 15 minutes.

-

Terminate the reaction by adding a stop solution (e.g., SDS).

-

Separate the produced [32P]cAMP from unreacted [α-32P]ATP using sequential Dowex and alumina column chromatography.[13]

-

Quantify the amount of [32P]cAMP using a scintillation counter.

-

Plot the percentage of AC3 activity against the log concentration of AC3-I to determine the IC50 value.

Conclusion

The development of specific inhibitors for adenylyl cyclase isoforms like AC3 holds significant promise for therapeutic applications. Myristoylation offers a powerful strategy to enhance the membrane association and cellular activity of peptide-based inhibitors. This technical guide has outlined the conceptual framework for a hypothetical myristoylated AC3 inhibitor, AC3-I, detailing its structure, properties, and the experimental methodologies required for its validation. The provided protocols and visualizations serve as a practical resource for researchers aiming to explore this exciting area of drug discovery. Further research into isoform-specific adenylyl cyclase inhibitors will undoubtedly pave the way for novel treatments for a range of human diseases.

References

- 1. Type 3 adenylyl cyclase: a key enzyme mediating the cAMP signaling in neuronal cilia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adenylyl cyclase 3 regulates osteocyte mechanotransduction and primary cilium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ADCY3 - Wikipedia [en.wikipedia.org]

- 4. Myristoylation - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Myristoylation: An Important Protein Modification in the Immune Response [frontiersin.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Protein myristoylation in protein-lipid and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. S-Myristoylation: Functions, Regulation, and Experimental Insights - Creative Proteomics [creative-proteomics.com]

- 10. A Method to Generate and Analyze Modified Myristoylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Adenylyl and guanylyl cyclase assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

Biological activity of myristoylated versus non-myristoylated AC3-I

An In-Depth Technical Guide on the Biological Activity of Myristoylated versus Non-Myristoylated Proteins

A Note to the Reader: Initial searches for the biological activity of myristoylated versus non-myristoylated "AC3-I" did not yield specific evidence of N-myristoylation for Adenylyl Cyclase 3 (AC3) or its isoforms. Therefore, this guide provides a comprehensive overview of the principles of N-myristoylation and its impact on the biological activity of proteins, using well-documented examples from the scientific literature. The content is structured to serve as a valuable resource for researchers, scientists, and drug development professionals interested in this critical post-translational modification.

Introduction to Protein N-Myristoylation

Protein N-myristoylation is a lipid modification involving the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a protein.[1][2] This process is catalyzed by the enzyme N-myristoyltransferase (NMT).[1][3] Myristoylation can occur either co-translationally, on a nascent polypeptide chain after the removal of the initiator methionine, or post-translationally, following the proteolytic cleavage of a protein that exposes an internal glycine residue.[2][3]

This modification is crucial for a wide range of cellular processes, including signal transduction, protein-protein interactions, and the targeting of proteins to specific subcellular locations, particularly cellular membranes.[1][2] The attachment of the hydrophobic myristoyl group increases the protein's affinity for membranes, although this interaction is often of low to moderate affinity and may require a "second signal" for stable membrane association.[3]

Comparative Biological Activity: Myristoylated vs. Non-Myristoylated Proteins

The presence or absence of a myristoyl group can dramatically alter a protein's function. The non-myristoylated form of a protein that is typically myristoylated often exhibits a loss or significant reduction in its biological activity due to mislocalization or an inability to interact with its binding partners.

Membrane Targeting and Subcellular Localization

Myristoylation is a key factor in directing proteins to cellular membranes. The myristoyl group can insert into the lipid bilayer, thereby anchoring the protein to the membrane. However, this interaction is often transient and reversible, allowing for dynamic regulation of protein localization.

A notable example is the Src family of tyrosine kinases. The myristoylation of Src is essential for its localization to the plasma membrane, which is a prerequisite for its function in cell growth and differentiation. Non-myristoylated mutants of Src remain in the cytosol and are unable to transform cells.

Protein-Protein Interactions

The myristoyl group can also mediate protein-protein interactions. It can bind to hydrophobic pockets on other proteins, facilitating the formation of protein complexes. For instance, the myristoylation of Gα subunits of heterotrimeric G proteins is important for their interaction with Gβγ subunits and for their association with the plasma membrane, which is critical for G protein-coupled receptor (GPCR) signaling.

Regulation of Signal Transduction

Myristoylation plays a pivotal role in various signal transduction pathways. The localization of signaling proteins to the membrane brings them into proximity with their activators, substrates, and downstream effectors. The "myristoyl switch" is a mechanism of regulation where the myristoyl group is either exposed or sequestered in a hydrophobic pocket of the protein in response to a conformational change, which can be triggered by ligand binding or another post-translational modification like phosphorylation. This switch mechanism allows for the controlled association and dissociation of the protein from the membrane, thereby modulating its signaling activity.

Quantitative Data Summary

The following table summarizes quantitative data from studies on myristoylated proteins, highlighting the differences in activity between the myristoylated and non-myristoylated forms.

| Protein | Parameter Measured | Myristoylated Form | Non-Myristoylated Form | Reference(s) |

| c-Src | Transforming Activity | High | Abolished | General knowledge from multiple sources |

| HIV-1 Gag | Virus Particle Production | Efficient | Severely reduced or abolished | [1] |

| Gαi subunit | Membrane Association | High affinity | Low to no affinity | General knowledge from multiple sources |

| Recoverin | Ca2+-dependent Membrane Binding | Binds to membranes in the presence of Ca2+ | Does not bind to membranes irrespective of Ca2+ | [1] |

Detailed Experimental Protocols

In Vitro Myristoylation Assay

This assay determines if a protein is a substrate for N-myristoyltransferase (NMT).

Materials:

-

Recombinant NMT

-

[³H]Myristoyl-CoA

-

Peptide or protein substrate with an N-terminal glycine

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EGTA)

-

Scintillation fluid and counter

Procedure:

-

Set up a reaction mixture containing the reaction buffer, recombinant NMT, and the substrate peptide/protein.

-

Initiate the reaction by adding [³H]Myristoyl-CoA.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA).

-

Spot the reaction mixture onto P81 phosphocellulose paper discs.

-

Wash the discs extensively with a suitable buffer (e.g., 10 mM phosphoric acid) to remove unincorporated [³H]Myristoyl-CoA.

-

Dry the discs and measure the incorporated radioactivity using a scintillation counter.

Metabolic Labeling of Myristoylated Proteins in Cultured Cells

This method is used to identify myristoylated proteins in vivo.

Materials:

-

Cultured cells

-

[³H]Myristic acid

-

Cell lysis buffer (e.g., RIPA buffer)

-

SDS-PAGE reagents

-

Fluorographic enhancer

Procedure:

-

Culture cells to the desired confluency.

-

Incubate the cells in a medium containing [³H]Myristic acid for several hours to overnight.

-

Wash the cells with ice-cold PBS to remove excess radiolabel.

-

Lyse the cells using a suitable lysis buffer.

-

Clarify the lysate by centrifugation.

-

Separate the proteins in the lysate by SDS-PAGE.

-

Treat the gel with a fluorographic enhancer to amplify the radioactive signal.

-

Dry the gel and expose it to X-ray film to visualize the radiolabeled (myristoylated) proteins.

Visualization of Signaling Pathways and Workflows

Below are diagrams created using the DOT language to illustrate key concepts related to protein myristoylation.

Caption: General workflow of protein N-myristoylation.

Caption: The "Myristoyl Switch" mechanism.

Implications for Drug Development

The essential role of N-myristoylation in various cellular and pathological processes makes NMT a promising target for drug development. Inhibitors of NMT have been investigated as potential therapeutic agents for a range of diseases, including fungal infections, parasitic diseases, and cancer. By inhibiting NMT, the myristoylation of key proteins involved in the survival and proliferation of pathogens or cancer cells can be prevented, leading to their demise. The development of species-specific NMT inhibitors is a key area of research to minimize off-target effects in humans.

References

Unraveling the Intracellular Landscape of Adenylyl Cyclase 3 (AC3): A Technical Guide for Researchers

A Note on Myristoylation: The query for "myristoylated AC3-I" suggests a specific lipid modification of an Adenylyl Cyclase 3 isoform. Extensive review of the current scientific literature does not yield direct evidence of myristoylation for any known AC3 isoform. While myristoylation is a crucial post-translational modification that often dictates protein localization and interaction, its occurrence on AC3 has not been experimentally confirmed. Prediction algorithms for N-terminal myristoylation require a glycine at the second position after the initial methionine is cleaved, a feature not present in the canonical AC3 isoforms. Therefore, this guide will focus on the known intracellular targets and signaling pathways of AC3, while also providing a hypothetical framework and experimental protocols for investigating potential myristoylation and its functional consequences. The term "AC3-I" is not a standard nomenclature; this document will refer to the protein product of the ADCY3 gene, for which multiple transcript variants exist.[1][2][3]

Introduction to Adenylyl Cyclase 3 (AC3)

Adenylyl Cyclase 3 (AC3) is a membrane-bound enzyme that plays a pivotal role in cellular signal transduction by catalyzing the conversion of ATP to cyclic AMP (cAMP).[1][2] As a central component of the G protein-coupled receptor (GPCR) signaling cascade, AC3 is integral to a myriad of physiological processes. Notably, AC3 is highly expressed in the primary cilia of various cell types, including olfactory sensory neurons, where it is essential for sensory signal transduction.[3] Its involvement has been implicated in metabolic regulation, neurological function, and developmental processes.[3][4] Structurally, AC3 is a transmembrane protein with 12 membrane-spanning helices and two large intracellular catalytic domains.[5]

The AC3 Signaling Pathway

AC3 is a key effector downstream of Gs alpha subunit (Gαs)-coupled GPCRs. Upon ligand binding to a GPCR, the associated heterotrimeric G protein releases its Gαs subunit, which, in its GTP-bound state, activates AC3. This leads to an increase in intracellular cAMP levels. The second messenger cAMP then allosterically activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream protein targets, leading to changes in gene expression, enzyme activity, and ion channel function. The signal is terminated by the action of phosphodiesterases (PDEs), which hydrolyze cAMP to AMP.

Known and Putative Intracellular Targets of AC3

The primary intracellular "target" of AC3's enzymatic activity is ATP, which it converts to cAMP. The downstream effects are mediated by cAMP-binding proteins. However, AC3 itself, as a large transmembrane protein, is a scaffold for various protein-protein interactions that modulate its activity and localization. Identifying these interacting partners is key to understanding its regulation and function.

While a comprehensive, experimentally verified list of myristoylation-dependent AC3 interactors is not available due to the lack of evidence for AC3 myristoylation, the following table summarizes known and potential AC3-interacting proteins identified through methods like co-immunoprecipitation followed by mass spectrometry.

| Interacting Protein | Method of Identification | Putative Function in Relation to AC3 | Reference |

| Gαs | Co-immunoprecipitation, Functional Assays | Direct activator of AC3 enzymatic activity. | [5] |

| Gαi | Functional Assays | Inhibitor of AC3 activity. | [5] |

| Calmodulin | Functional Assays | Ca2+-dependent modulation of AC3 activity. | [6] |

| A-Kinase Anchoring Proteins (AKAPs) | Co-localization studies | Scaffolding proteins that bring PKA in proximity to AC3, creating a localized signaling microdomain. | [6] |

| Caveolin-1 | Co-immunoprecipitation | May be involved in the localization of AC3 to lipid rafts. | - |

| RIC8A | Yeast two-hybrid | Guanine nucleotide exchange factor for Gα subunits, potentially modulating G protein activation upstream of AC3. | - |

Note: This table is representative and not exhaustive. Further research is required to fully elucidate the AC3 interactome.

Experimental Protocols for Identifying Intracellular Targets

The identification of protein-protein interactions is central to defining the intracellular targets and regulatory network of AC3. Below are detailed methodologies for key experiments.

Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry

This is a gold-standard technique to identify proteins that interact with a protein of interest (the "bait") in a cellular context.

Objective: To isolate AC3 and its binding partners from cell lysates.

Materials:

-

Cells expressing endogenous or tagged AC3.

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100 (or other mild detergent), and protease/phosphatase inhibitor cocktail.

-

Anti-AC3 antibody or anti-tag antibody.

-

Protein A/G magnetic beads.

-

Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% Triton X-100).

-

Elution Buffer: 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer.

-

Mass spectrometer and reagents for protein digestion and peptide analysis.

Protocol:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Incubate on ice for 30 minutes with occasional vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

-

Pre-clearing (Optional but Recommended): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Remove the beads.

-

Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Sample Preparation for Mass Spectrometry: Neutralize the eluate if using a low pH elution buffer. Reduce, alkylate, and digest the proteins with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins in the complex.[7][8][9][10]

Hypothetical Workflow for Investigating Myristoylation and its Functional Consequences

Should there be a reason to suspect AC3 myristoylation (e.g., from unpublished data), the following workflow could be employed.

Detailed Protocol for In Vitro Myristoylation Assay:

-

Protein Expression: Express recombinant AC3 (or its N-terminal fragment) in a system lacking N-myristoyltransferase (NMT), such as E. coli.

-

Assay Reaction: Incubate the purified protein with [³H]-myristoyl-CoA and purified NMT enzyme in a suitable reaction buffer.

-

Analysis: Separate the reaction products by SDS-PAGE and detect the incorporation of the radioactive myristate group by autoradiography or phosphorimaging.

Logical Relationships in AC3-Mediated Cellular Signaling

The function of AC3 is not isolated but is part of a complex network of interactions that determine the specificity and dynamics of cAMP signaling. The localization of AC3, its interaction with regulatory proteins, and its proximity to downstream effectors and signal termination machinery all contribute to its role in the cell.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. genecards.org [genecards.org]

- 3. ADCY3 adenylate cyclase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Gene - ADCY3 [maayanlab.cloud]

- 5. Adenylyl cyclase - Wikipedia [en.wikipedia.org]

- 6. Physiological roles of mammalian transmembrane adenylyl cyclase isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]

- 8. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Detecting protein-protein interactions/complex components using mass spectrometry coupled techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Cross-Linking-Aided Immunoprecipitation/Mass Spectrometry Workflow Reveals Extensive Intracellular Trafficking in Time-Resolved, Signal-Dependent Epidermal Growth Factor Receptor Proteome - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Dissolving and Storing Myristoylated AC3-I: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoylated AC3-I is a synthetically modified peptide inhibitor of adenylyl cyclase 3 (AC3). The covalent attachment of a myristoyl group, a saturated 14-carbon fatty acid, to the N-terminus of the AC3-I peptide significantly increases its hydrophobicity. This modification is intended to enhance membrane permeability and facilitate intracellular delivery. However, the increased hydrophobicity also presents challenges for its dissolution and storage. Proper handling is crucial to maintain the peptide's integrity and biological activity. These application notes provide a detailed protocol and best practices for the effective dissolution and stable storage of myristoylated AC3-I.

Data Presentation: Solubility and Stability of Myristoylated Peptides

Quantitative solubility and stability data for myristoylated peptides are not always readily available and can be sequence-dependent. The following tables summarize general principles and provide representative qualitative and semi-quantitative data based on existing literature for hydrophobic and acylated peptides. It is strongly recommended to perform small-scale solubility and stability tests for your specific batch of myristoylated AC3-I.

Table 1: Qualitative Solubility of Myristoylated Peptides in Various Solvents.

| Solvent | Solubility | Remarks |

| Water | Poor to Insoluble | The myristoyl group confers high hydrophobicity, limiting solubility in aqueous solutions. |

| Phosphate-Buffered Saline (PBS) | Poor to Insoluble | Similar to water, physiological buffers are generally poor solvents. |

| Dimethyl Sulfoxide (DMSO) | High | An excellent solvent for most hydrophobic peptides. Recommended for preparing stock solutions. |

| Dimethylformamide (DMF) | High | An alternative to DMSO, particularly if DMSO is incompatible with downstream applications. |

| Acetonitrile (ACN) | Moderate to High | Can be used for initial solubilization, often in combination with water or buffers. |

| Ethanol/Methanol | Moderate | May be used for initial solubilization, but less common than DMSO or DMF. |

| Acetic Acid (dilute) | Moderate | Can aid in dissolving basic peptides, but the myristoyl group's hydrophobicity is the primary challenge. |

Table 2: Recommended Storage Conditions and Expected Stability of Myristoylated Peptides.

| Storage Condition | Form | Temperature | Expected Stability |

| Short-term | Lyophilized Powder | Room Temperature | Weeks |

| Short-term | Lyophilized Powder | 4°C | Months |

| Short-term | In Solution (e.g., DMSO) | -20°C | Weeks to a few months |

| Long-term | Lyophilized Powder | -20°C | 1-2 Years |

| Long-term | Lyophilized Powder | -80°C | Several Years |

| Long-term | In Solution (e.g., DMSO) | -80°C | Up to 1 year |

Note: Stability in solution is highly dependent on the peptide sequence and the solvent. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Dissolving Myristoylated AC3-I

This protocol describes the recommended procedure for dissolving lyophilized myristoylated AC3-I to prepare a stock solution.

Materials:

-

Lyophilized myristoylated AC3-I

-

High-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Equilibration: Before opening, allow the vial of lyophilized myristoylated AC3-I to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture, which can affect peptide stability.

-

Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom of the tube.

-

Solvent Addition: Carefully open the vial and add the required volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM). It is recommended to start with a small amount of solvent to ensure the peptide dissolves completely before adding the full volume.

-

Dissolution: Gently vortex the solution for 1-2 minutes. If the peptide does not fully dissolve, sonication in a water bath for 5-10 minutes may be beneficial. Visually inspect the solution to ensure it is clear and free of particulates.

-

Aliquoting: Once the peptide is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, nuclease-free microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles.

Protocol 2: Storing Myristoylated AC3-I

Proper storage is essential to maintain the biological activity of myristoylated AC3-I.

Lyophilized Form:

-

Short-term (weeks): Store at room temperature, protected from light and moisture.

-

Long-term (months to years): For optimal stability, store lyophilized myristoylated AC3-I at -20°C or -80°C in a desiccated, airtight container.

In Solution (Stock Solution in DMSO):

-

Short-term (days to weeks): Aliquots of the stock solution can be stored at -20°C.

-

Long-term (months): For extended storage, it is highly recommended to store the aliquots at -80°C.[1]

Important Considerations:

-

Avoid Repeated Freeze-Thaw Cycles: This is a critical factor in preventing peptide degradation. Aliquoting into single-use volumes is the most effective way to manage this.

-

Light Protection: Store both lyophilized powder and solutions protected from light, for example, by using amber vials or by wrapping tubes in aluminum foil.

-

Moisture Prevention: Always allow vials to reach room temperature before opening to prevent condensation. Store lyophilized powder in a desiccator.

Signaling Pathway and Experimental Workflow Diagrams

Adenylyl Cyclase 3 (AC3) Signaling Pathway

The following diagram illustrates the canonical signaling pathway involving Adenylyl Cyclase 3 (AC3). AC3 is a membrane-bound enzyme that, upon activation by a G-protein coupled receptor (GPCR), catalyzes the conversion of ATP to cyclic AMP (cAMP). Myristoylated AC3-I is designed to inhibit this process.

Caption: AC3 signaling pathway and the inhibitory action of Myristoylated AC3-I.

Experimental Workflow for Dissolving and Storing Myristoylated AC3-I

This diagram outlines the logical flow of the protocol for handling myristoylated AC3-I.

Caption: Workflow for preparing myristoylated AC3-I stock solutions.

References

Application Notes and Protocols for Myristoylated AC3-I in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoylated AC3-I is a cell-permeable peptide inhibitor of Calmodulin-dependent protein kinase II (CaMKII). AC3-I is derived from the autoinhibitory domain of CaMKII, and the addition of a myristoyl group to its N-terminus enhances its ability to cross cell membranes, making it an effective tool for studying the role of CaMKII in cellular processes.[1] These application notes provide a summary of effective concentrations for myristoylated AC3-I and related peptides in in vitro assays, along with a detailed protocol for its use.

Mechanism of Action

AC3-I acts as a pseudosubstrate inhibitor of CaMKII. It binds to the substrate-binding site of the kinase, but lacks a phosphorylatable residue, thereby blocking the enzyme's activity. The myristoyl group, a saturated 14-carbon fatty acid, facilitates the peptide's entry into cells by increasing its hydrophobicity and promoting interaction with the cell membrane.[2] This allows for the direct inhibition of intracellular CaMKII activity.

Data Presentation: Effective Concentrations of Myristoylated Peptide Inhibitors

The effective concentration of myristoylated peptides can vary depending on the specific peptide, the cell type, and the assay conditions. The following table summarizes reported effective concentrations for myristoylated peptide inhibitors of protein kinases in in vitro assays to provide a starting point for experimental design.

| Peptide Inhibitor | Target Kinase | Effective Concentration Range (in vitro) | Notes |

| Myristoylated Autocamtide-2 Related Inhibitory Peptide (AIP) | CaMKII | 1-10 µM | A close analog of AC3-I, used for inhibiting CaMKII in neuronal cultures.[3] |

| Myristoylated PKC Pseudosubstrate | Protein Kinase C (PKC) | 8-20 µM (half-maximal inhibition) | Demonstrates the typical micromolar range for myristoylated peptide inhibitors.[4] |

| General Myristoylated Peptide Inhibitors | Various Kinases | 1-10 µM | A commonly used concentration range for achieving effective inhibition in cell-based assays.[5] |

Signaling Pathway of CaMKII Inhibition by Myristoylated AC3-I

Caption: Signaling pathway of CaMKII inhibition by myristoylated AC3-I.

Experimental Protocols

In Vitro Kinase Assay to Determine the Efficacy of Myristoylated AC3-I

This protocol provides a general framework for assessing the inhibitory activity of myristoylated AC3-I on CaMKII in a biochemical assay.

Materials:

-

Purified, active CaMKII enzyme

-

Myristoylated AC3-I (stock solution in DMSO or water)

-

CaMKII substrate peptide (e.g., Autocamtide-2)

-

ATP ([γ-³²P]ATP for radioactive assays or unlabeled ATP for non-radioactive assays)

-

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

Stopping solution (e.g., for radioactive assays: 75 mM phosphoric acid; for non-radioactive assays: SDS-PAGE loading buffer)

-

Phosphocellulose paper or materials for SDS-PAGE and Western blotting

-

Scintillation counter or Western blotting detection reagents

Procedure:

-

Prepare a dilution series of myristoylated AC3-I: Dilute the stock solution of myristoylated AC3-I in the kinase assay buffer to achieve a range of final concentrations to be tested (e.g., 0.1 µM to 50 µM). Also, prepare a vehicle control (DMSO or water).

-

Set up the kinase reaction:

-

In a microcentrifuge tube, combine the kinase assay buffer, the desired concentration of myristoylated AC3-I (or vehicle), and the CaMKII substrate peptide.

-

Pre-incubate this mixture at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Add the purified CaMKII enzyme to the reaction mixture.

-

-

Initiate the kinase reaction:

-

Start the reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP for radioactive detection).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

-

-

Terminate the reaction:

-

Stop the reaction by adding the appropriate stopping solution.

-

-

Quantify substrate phosphorylation:

-

For radioactive assays: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity on the paper using a scintillation counter.

-

For non-radioactive assays: Terminate the reaction with SDS-PAGE loading buffer. Separate the reaction products by SDS-PAGE and transfer to a membrane. Detect the phosphorylated substrate using a phospho-specific antibody via Western blotting.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of myristoylated AC3-I compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Experimental Workflow for In Vitro Kinase Assay

Caption: Experimental workflow for an in vitro kinase assay.

Conclusion

Myristoylated AC3-I is a valuable tool for the specific inhibition of CaMKII in in vitro studies. Based on data from analogous myristoylated peptide inhibitors, a starting concentration range of 1-10 µM is recommended for initial experiments. The provided protocol offers a robust method for determining the precise effective concentration and IC₅₀ of myristoylated AC3-I in your specific experimental system. Careful optimization of assay conditions is recommended to ensure accurate and reproducible results.

References

- 1. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) Inhibition Induces Neurotoxicity via Dysregulation of Glutamate/Calcium Signaling and Hyperexcitability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A myristoylated pseudosubstrate peptide, a novel protein kinase C inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Kinase Specificity of Protein Kinase Inhibitor Peptide - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Synaptic Plasticity via Modulation of Protein Myristoylation

Topic: Investigating the Role of Protein Myristoylation in Synaptic Plasticity using N-Myristoyltransferase (NMT) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

While specific information regarding "myristoylated AC3-I" is not prominent in current literature, a highly relevant and critical area of research is the broader role of protein myristoylation in regulating synaptic plasticity. This process, the attachment of myristic acid to proteins, is essential for the localization and function of synaptic proteins. Recent studies have illuminated a key pathway involving the enzyme DDHD2 and N-myristoyl transferases (NMT1/2) in long-term potentiation (LTP), a cellular correlate of learning and memory. This document provides detailed application notes and protocols for studying this pathway using specific inhibitors, offering a powerful approach to dissecting the mechanisms of synaptic plasticity.

Application Notes

The Role of Lysine Myristoylation in Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. A key molecular mechanism underlying these changes is post-translational modification of synaptic proteins. One such modification is myristoylation, a lipid modification that involves the covalent attachment of myristic acid, a 14-carbon saturated fatty acid, to the N-terminal glycine or internal lysine residues of proteins.

Recent findings have highlighted a crucial signaling pathway for synaptic plasticity involving lysine myristoylation. This pathway is initiated by the activity-dependent release of myristic acid from membrane phospholipids by the phospholipase A1 isoform DDHD2.[1][2][3][4] The liberated myristic acid is then converted to myristoyl-CoA, which serves as a substrate for N-myristoyl transferases (NMT1 and NMT2).[1][2][3][4] These enzymes catalyze the attachment of the myristoyl group to lysine residues of key synaptic proteins. This modification is essential for the proper membrane trafficking and synaptic enrichment of plasticity effectors, including the NMDA receptor subunit GluN1, MAP2, and GAS7.[2][3][4]